8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
Description
The compound 8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a coumarin derivative featuring a 3,5-dimethyl-substituted benzofuran moiety fused to a [1,3]dioxolo[4,5-g]chromen-6-one scaffold. This article compares its hypothesized properties with those of closely related compounds, emphasizing substituent effects on molecular and pharmacological profiles.
Properties
Molecular Formula |
C20H14O5 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
8-(3,5-dimethyl-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one |
InChI |
InChI=1S/C20H14O5/c1-10-3-4-15-12(5-10)11(2)20(25-15)14-7-19(21)24-16-8-18-17(6-13(14)16)22-9-23-18/h3-8H,9H2,1-2H3 |
InChI Key |
NLWVPEMALHZXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=CC5=C(C=C34)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps, including the formation of the benzofuran and chromenone rings. Key transformations in the synthesis include copper-mediated and palladium-catalyzed coupling reactions, as well as iodine-induced cyclization . These reactions require precise conditions, such as specific temperatures, solvents, and catalysts, to ensure the successful formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce hydrogenated compounds.
Scientific Research Applications
8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
The target compound shares a common coumarin-dioxolo-benzofuran backbone with its analogs. Variations in substituents on the benzofuran ring or coumarin moiety significantly influence physicochemical and biological properties. Key analogs include:
Table 1: Structural and Molecular Comparison
MAO-B Inhibition and Anti-Parkinsonian Potential
- FCS303 (8-propyl derivative) : Exhibits selective MAO-B inhibition (IC₅₀ = 0.98 µM) and demonstrated anti-parkinsonian effects in murine models, reducing catalepsy and improving motor function . The propyl group likely enhances lipophilicity and enzyme binding.
- However, methyl groups could improve metabolic stability. No direct activity data exists, but SAR trends suggest substituent size and electronic effects are critical.
- No biological data is reported .
Pharmacokinetic Considerations
- 8-(7-Ethoxy-...) : The ethoxy group increases molecular weight and may enhance solubility compared to alkyl substituents. However, its larger size could hinder blood-brain barrier penetration, limiting CNS activity .
- Unsubstituted analog (8-(1-benzofuran-2-yl)-...) : Simpler structure with lower molecular weight (306.27 g/mol) may favor rapid metabolism but lacks the substituent-driven selectivity seen in FCS303 .
Hypothetical Advantages and Limitations of the Target Compound
- Advantages :
- Metabolic stability : Methyl groups are less prone to oxidation than propyl or ethoxy substituents.
- Steric effects : May confer selectivity by avoiding off-target interactions.
- Limitations: Reduced MAO-B affinity compared to FCS303, as bulkier substituents could hinder enzyme binding. Unknown pharmacokinetic profile; requires empirical validation.
Biological Activity
The compound 8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic derivative belonging to the class of chromenones and benzofurans. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antioxidant studies. This article aims to synthesize current knowledge regarding its biological activity, including relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromenone core linked to a benzofuran moiety and a dioxole group, which may influence its pharmacological properties.
Antioxidant Activity
Research indicates that derivatives of chromenones exhibit significant antioxidant properties. A study involving related compounds demonstrated their efficacy in scavenging free radicals, assessed through DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The presence of electron-donating groups on the phenyl ring was found to enhance antioxidant activity significantly .
Table 1: Antioxidant Activity of Related Compounds
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Compound A | 85% | 90% |
| Compound B | 78% | 82% |
| 8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one | TBD | TBD |
Cytotoxicity and Antiproliferative Effects
The antiproliferative effects of this compound were investigated against various human cancer cell lines such as SK-OV-3 (ovarian cancer), HT-29 (colon cancer), HeLa (cervical cancer), and A549 (lung cancer). The results suggested that the compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
Table 2: Cytotoxicity of 8-(3,5-dimethyl-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
| Cell Line | IC50 (µM) |
|---|---|
| SK-OV-3 | TBD |
| HT-29 | TBD |
| HeLa | TBD |
| A549 | TBD |
In particular, the presence of halogen substituents on the phenyl ring was correlated with enhanced cytotoxicity against cancer cells .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound may reduce oxidative stress in cells.
- Modulation of Cell Cycle : It may interfere with cell cycle progression in cancer cells leading to apoptosis.
- Induction of Apoptosis : Certain derivatives have shown to activate apoptotic pathways in cancer cells through caspase activation.
Case Studies
A notable study involved synthesizing a series of [1,3]dioxolo[4,5-g]chromenones and evaluating their biological activities. The results indicated that structural modifications significantly impacted both antioxidant and antiproliferative activities. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
